![molecular formula C19H18ClNO2 B4736292 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4736292.png)
1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone
Übersicht
Beschreibung
1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is one of the most commonly used synthetic cannabinoids and is often used as a substitute for marijuana. JWH-018 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body, including the brain.
Wirkmechanismus
1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including the brain. When 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone binds to these receptors, it activates a number of signaling pathways that result in a range of physiological and biochemical effects.
Biochemical and physiological effects:
1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a range of behavioral effects, including altered perception, mood, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone has several advantages for use in laboratory experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of synthetic cannabinoids on the body. It is also relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to using 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone in laboratory experiments. It is a synthetic cannabinoid, which means that its effects may not accurately reflect those of natural cannabinoids found in marijuana. Additionally, 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone has been associated with a range of adverse effects, including cardiovascular and psychiatric effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone. One area of interest is the potential therapeutic applications of synthetic cannabinoids, including 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone, in the treatment of various medical conditions. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic profiles and reduced adverse effects. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids, including 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone, on the body.
Wissenschaftliche Forschungsanwendungen
1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the body. It has been used to investigate the mechanism of action of synthetic cannabinoids, as well as their potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14(22)16-13-21(18-9-4-2-7-15(16)18)11-6-12-23-19-10-5-3-8-17(19)20/h2-5,7-10,13H,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIHHHWYWFYQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4736209.png)
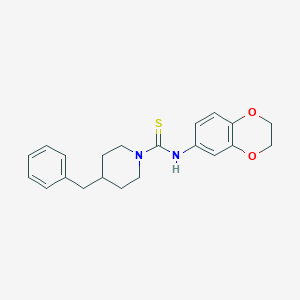
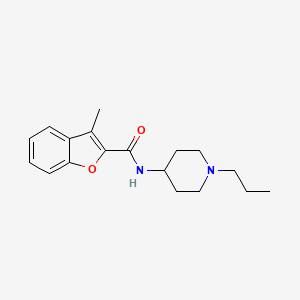
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4736238.png)
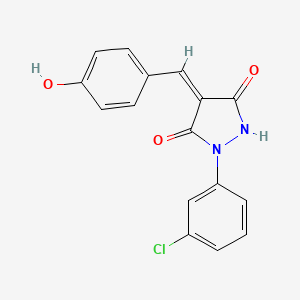
![8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4736252.png)
![4-fluoro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4736261.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4736269.png)
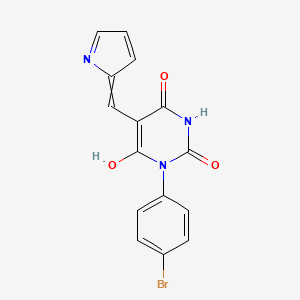
![4-(5-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4736287.png)
![N-ethyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4736306.png)
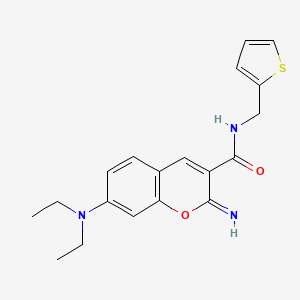
![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736320.png)
![{2-[2-(ethylthio)-1H-benzimidazol-1-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4736332.png)